5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid
Description
This compound is a hybrid molecule combining a 2-hydroxybenzoic acid (salicylic acid derivative) backbone with a dihydropyrimidinone moiety linked via an acetyl amino group. The acetyl amino spacer enhances solubility and modulates interactions with biological targets, while the hydroxybenzoic acid group may confer anti-inflammatory or chelating properties .
Properties
CAS No. |
4116-41-0 |
|---|---|
Molecular Formula |
C13H11N3O6 |
Molecular Weight |
305.24 g/mol |
IUPAC Name |
5-[[2-(2,4-dioxopyrimidin-1-yl)acetyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H11N3O6/c17-9-2-1-7(5-8(9)12(20)21)14-11(19)6-16-4-3-10(18)15-13(16)22/h1-5,17H,6H2,(H,14,19)(H,20,21)(H,15,18,22) |
InChI Key |
XDFSXRRXDXLSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN2C=CC(=O)NC2=O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a one-pot three-component condensation reaction involving β-dicarbonyl compounds, aldehydes, and urea . This reaction is often catalyzed by acidic ionic liquids or other catalysts under solvent-free conditions to yield high-purity products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of robust catalytic systems, such as heteropoly acids or task-specific ionic liquids, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.
Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydropyrimidines .
Scientific Research Applications
5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-tumor, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Functional and Physicochemical Comparisons
- Bioactivity: The target compound’s dihydropyrimidinone core is structurally akin to 5-fluorouracil (5-FU), a chemotherapeutic agent. Polyoxin B () shares the dihydropyrimidinone motif but incorporates a polar sugar-amino acid chain, enhancing water solubility and antifungal specificity compared to the simpler benzoic acid-based target .
Solubility and Lipophilicity :
- The hydroxybenzoic acid group in the target compound likely improves aqueous solubility relative to fluorinated analogs (e.g., ’s Compound 16, which has a lipophilic heptadecafluoroundecanamide chain) .
- PNA1040 () and 4i () exhibit moderate lipophilicity due to aromatic substituents (coumarin, Fmoc), whereas the target’s lack of bulky groups may enhance membrane permeability .
Synthetic Complexity :
- The target compound’s synthesis is less complex than glycosylated derivatives () or coumarin hybrids (), which require multi-step click chemistry or enzymatic coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
